4-[2-(Dimethylamino)ethoxy]benzylamine CAS 20059-73-8 properties
4-[2-(Dimethylamino)ethoxy]benzylamine CAS 20059-73-8 properties
An In-depth Technical Guide to 4-[2-(Dimethylamino)ethoxy]benzylamine (CAS 20059-73-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-[2-(Dimethylamino)ethoxy]benzylamine, with the CAS registry number 20059-73-8, is an aromatic amine of significant interest in the pharmaceutical industry.[1] Structurally, it is characterized by a benzylamine (B48309) core substituted at the para position with a 2-(dimethylamino)ethoxy group.[1] Its primary and most notable application is serving as a crucial intermediate in the synthesis of Itopride (B38515) Hydrochloride, a gastroprokinetic agent used in the management of dyspepsia and other gastrointestinal disorders.[1][2][3] This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 4-[2-(Dimethylamino)ethoxy]benzylamine, intended for professionals in research and drug development.
Physicochemical Properties
4-[2-(Dimethylamino)ethoxy]benzylamine is typically a colorless oily liquid.[1] It is sensitive to oxidation and should be stored under an inert atmosphere, such as nitrogen or argon, at temperatures between 2–8 °C.[1][4][5]
Table 1: Physicochemical Data for 4-[2-(Dimethylamino)ethoxy]benzylamine
| Property | Value | Source |
| CAS Number | 20059-73-8 | [4][5] |
| Molecular Formula | C₁₁H₁₈N₂O | [1][4][5] |
| Molecular Weight | 194.27 g/mol | [1][4][5] |
| Boiling Point | 120–123 °C at 0.3 Torr; 304.967 °C at 760 mmHg | [1][4][5] |
| Density | 1.021 g/cm³ | [1][5] |
| pKa | 9.29 ± 0.10 (Predicted) | [1][4][5] |
| Flash Point | 138.245 °C | [5] |
| Refractive Index | 1.532 | [5] |
| Solubility | Slightly soluble in Chloroform and Methanol | [4][6] |
| Appearance | Colorless oily liquid | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and purity assessment of 4-[2-(Dimethylamino)ethoxy]benzylamine.
Table 2: Spectroscopic Data Summary
| Technique | Data Highlights | Source |
| Mass Spectrometry (MS) | ESI+ mode: m/z 195.1 [M+H]⁺. Fragmented ions at m/z 178.1 (loss of NH₂) and 121.0 (benzyl moiety). | [1] |
| ¹H NMR | Spectral data is available for this compound. | [7] |
| ¹³C NMR | Spectral data is available for this compound. | [7] |
| Infrared (IR) Spectroscopy | Spectral data is available for this compound. | [7] |
Synthesis and Experimental Protocols
The synthesis of 4-[2-(Dimethylamino)ethoxy]benzylamine is a key step in the production of Itopride. Several synthetic routes have been described in the literature, primarily in patents.
Experimental Protocol 1: Synthesis via Hofmann Rearrangement
This method involves the reaction of 4-hydroxybenzeneacetamide with 2-dimethylaminoethylchloride, followed by a Hofmann rearrangement.[1]
-
Step 1: Etherification: React 4-hydroxybenzeneacetamide with 2-dimethylaminoethylchloride in the presence of a suitable base to form 4-[2-(dimethylamino)ethoxy]benzeneacetamide.
-
Step 2: Hofmann Rearrangement: Treat the resulting amide with an alkaline solution of sodium hypochlorite. The amide is converted to the corresponding amine, yielding 4-[2-(Dimethylamino)ethoxy]benzylamine.[1]
Experimental Protocol 2: Reductive Amination of an Aldehyde
This protocol involves the conversion of an aldehyde to an oxime, followed by reduction.
-
Step 1: Oximation: 4-[2-(Dimethylamino)ethoxy]benzaldehyde is reacted with hydroxylamine (B1172632) hydrochloride to form 4-[2-(dimethylamino)ethoxy]benzaldoxime.[8]
-
Step 2: Reduction: The resulting oxime is then reduced to the target benzylamine.[8] A common reducing agent for this step is hydrogen gas in the presence of a catalyst like Raney Nickel.[8] However, this method has safety concerns due to the flammability of Raney Nickel and the use of high-pressure hydrogen.[9][10]
Experimental Protocol 3: Reduction of a Nitrile
This method provides an alternative route starting from the corresponding benzonitrile.
-
Starting Material: 4-[2-(Dimethylamino)ethoxy]benzonitrile (B110316).[9]
-
Procedure:
-
Dissolve 2 g (10.5 mmol) of 4-[2-(dimethylamino)ethoxy]benzonitrile in 30 ml of ethanol.[9]
-
Add 0.23 g (0.92 mmol) of copper(II) sulfate-5 hydrate (B1144303) (as a 2 mol aqueous solution).[9]
-
Slowly add 1.74 g (45.94 mmol) of sodium borohydride.[9]
-
Reflux the mixture for 20 hours.[9]
-
After cooling to room temperature, extract the product with ethyl acetate.[9]
-
Dry the organic phase with anhydrous magnesium sulfate (B86663) and concentrate under reduced pressure to obtain the final product.[9] This method reported a yield of 80%.[9]
-
Caption: General experimental workflow for synthesis and purification.
Biological Activity and Applications
The predominant application of 4-[2-(Dimethylamino)ethoxy]benzylamine is as a key intermediate in the synthesis of Itopride Hydrochloride.[1][3] Itopride is a prokinetic agent that enhances gastrointestinal motility and is used for the treatment of functional dyspepsia and other gastrointestinal conditions.[1][2] The unique structural features of 4-[2-(Dimethylamino)ethoxy]benzylamine, specifically the combination of the ethoxy and dimethylamino groups, are integral to the biological activity of the final drug product.[2]
Beyond its role in Itopride synthesis, this compound is also utilized in pharmaceutical research for the development of other novel drug candidates.[2][5] Its structure makes it a versatile building block for creating a variety of organic compounds with potential therapeutic applications.[5]
Caption: Logical relationship of the compound to its primary application.
Safety and Handling
4-[2-(Dimethylamino)ethoxy]benzylamine is classified as an irritant and can cause burns.[11] It is harmful if swallowed or in contact with skin.[11]
-
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE should be worn, including chemical splash goggles, protective gloves, and suitable protective clothing to prevent skin exposure.[11] All work should be conducted in a chemical fume hood to avoid inhalation of vapors.[11]
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[11]
-
Skin: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[11]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[11]
-
Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[11]
-
Spills: In case of a spill, absorb the material with an inert substance like vermiculite (B1170534) or sand and place it in a suitable container for disposal.[11] Prevent the chemical from entering the environment.[11]
Caption: Signaling pathway for the synthesis of Itopride Hydrochloride.
References
- 1. 4-[2-(Dimethylamino)ethoxy]benzylamine | 20059-73-8 | Benchchem [benchchem.com]
- 2. Buy 4-[2-(Dimethylamino)ethoxy]benzylamine | 20059-73-8 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE | 20059-73-8 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. alfa-industry.com [alfa-industry.com]
- 7. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE(20059-73-8) 1H NMR [m.chemicalbook.com]
- 8. patents.justia.com [patents.justia.com]
- 9. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate - Google Patents [patents.google.com]
- 10. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate - Google Patents [patents.google.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
